molecular formula C6H4N2O B14749419 Cyclopenta[d][1,2,3]oxadiazine CAS No. 271-00-1

Cyclopenta[d][1,2,3]oxadiazine

Cat. No.: B14749419
CAS No.: 271-00-1
M. Wt: 120.11 g/mol
InChI Key: XRRWLVCXKLJKJJ-UHFFFAOYSA-N
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Description

Cyclopenta[d][1,2,3]oxadiazine is a heterocyclic compound that contains a fused ring system with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[d][1,2,3]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acylhydrazides and allenoates in a one-pot synthesis. This method includes aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a cycloaddition reaction catalyzed by 4-(dimethylamino)pyridine (DMAP) to yield the desired oxadiazine .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[d][1,2,3]oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Cyclopenta[d][1,2,3]oxadiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopenta[d][1,2,3]oxadiazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The pathways involved often include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[d][1,2,3]oxadiazine stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

271-00-1

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

cyclopenta[d]oxadiazine

InChI

InChI=1S/C6H4N2O/c1-2-5-4-9-8-7-6(5)3-1/h1-4H

InChI Key

XRRWLVCXKLJKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CON=NC2=C1

Origin of Product

United States

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